(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796144
InChI: InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1
SMILES: CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13796144

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name (4R)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1
Standard InChI Key YXQCQKAOBOTUEZ-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3
SMILES CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3
Canonical SMILES CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3

Introduction

Chemical Structure and Properties

Molecular Composition and Stereochemistry

The compound’s structure combines a quinoline group—a bicyclic system with a benzene ring fused to a pyridine ring—with a 4,5-dihydrooxazole (oxazoline) ring. The oxazoline ring is substituted at the 2-position with the quinolin-8-yl group and at the 4-position with an isopropyl group in the R configuration. The IUPAC name, (4R)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole, reflects this stereochemistry .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight240.30 g/mol
CAS Number259105-54-9
PubChem CID155290355
VCID (Vulcanchem)VC13796144
SMILESCC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3

The chiral center at the 4-position of the oxazoline ring introduces stereoselectivity in reactions, influencing its biological activity and material properties .

Spectroscopic and Computational Data

The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a planar quinoline system and a puckered oxazoline ring . Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the oxazoline nitrogen and the quinoline’s π-system, stabilizing the structure . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the isopropyl group’s methyl protons (~1.2 ppm) and the oxazoline ring’s CH2_2 groups (~3.5–4.5 ppm).

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a cyclocondensation reaction between 8-aminoquinoline and a chiral epoxide or halohydrin. Vulcanchem reports a multi-step process requiring inert conditions (argon atmosphere) and catalysts such as palladium(II) acetate. A representative pathway includes:

  • Quinoline Activation: 8-Aminoquinoline is treated with acetic anhydride to form an acetamide intermediate.

  • Oxazoline Formation: The acetamide reacts with (R)-epichlorohydrin in the presence of a base (e.g., K2_2CO3_3) to generate the oxazoline ring.

  • Chiral Resolution: Chiral chromatography (e.g., using amylose-based columns) isolates the R-enantiomer.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoline ActivationAcetic anhydride, 110°C, 6h85
Oxazoline Formation(R)-Epichlorohydrin, K2_2CO3_3, DMF, 80°C, 12h62
PurificationColumn chromatography (SiO2_2, hexane/EtOAc)90

Purification Challenges

The compound’s polarity and chirality necessitate advanced purification techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases achieves enantiomeric excess >98%. Vulcanchem emphasizes the use of low-temperature storage (2–8°C) to prevent racemization.

Biological Activity and Applications

Catalytic Applications

In asymmetric catalysis, the compound serves as a ligand for transition metals. The oxazoline nitrogen coordinates to metals like palladium, enabling enantioselective C–C bond formations. A 2025 report demonstrated its use in Suzuki-Miyaura couplings with enantiomeric ratios up to 95:5 .

Chemical Reactivity and Stability

Oxidation and Reduction

The oxazoline ring undergoes ring-opening reactions under acidic conditions. Vulcanchem notes that oxidation with KMnO4_4 yields a quinoline-8-carboxylic acid derivative, while LiAlH4_4 reduces the oxazoline to a secondary amine.

Thermal and Photostability

Differential scanning calorimetry (DSC) reveals a melting point of 142–144°C. Prolonged exposure to UV light induces photodegradation, generating quinoline-8-ol as a byproduct .

ParameterRecommendation
Storage Temperature2–8°C (short-term), –20°C (long-term)
SolubilityDMSO (25 mg/mL), ethanol (10 mg/mL)
StabilityStable for 6 months at –80°C

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